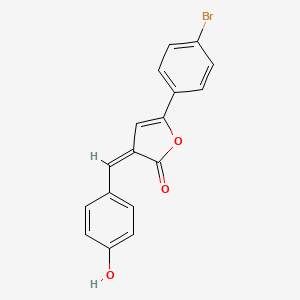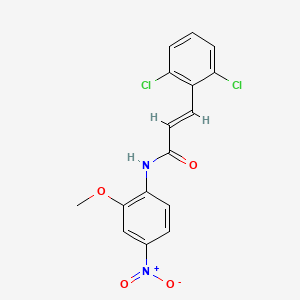![molecular formula C21H21N3O3S B5487745 4-methyl-N-(2-methylphenyl)-3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5487745.png)
4-methyl-N-(2-methylphenyl)-3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-methylphenyl)-3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzamide, also known as PRT062607 or P505-15, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells, mast cells, and macrophages. PRT062607 has been shown to have potential therapeutic applications in various inflammatory and autoimmune diseases.
作用機序
SYK plays a crucial role in the activation of various immune cells, including B cells, mast cells, and macrophages. Upon activation, SYK phosphorylates downstream signaling molecules, leading to the activation of various transcription factors and cytokines involved in immune cell activation and inflammation. 4-methyl-N-(2-methylphenyl)-3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzamide inhibits SYK by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in preclinical models of various inflammatory and autoimmune diseases. In these models, this compound reduces the production of pro-inflammatory cytokines and chemokines, as well as the infiltration of immune cells into affected tissues. This compound has also been shown to reduce the activation of immune cells, including B cells, mast cells, and macrophages.
実験室実験の利点と制限
The advantages of using 4-methyl-N-(2-methylphenyl)-3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzamide in lab experiments include its potent and specific inhibition of SYK, as well as its well-characterized mechanism of action. This compound has also been shown to have good pharmacokinetic properties and is well-tolerated in preclinical studies. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for the development of 4-methyl-N-(2-methylphenyl)-3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzamide as a therapeutic agent. One direction is to further investigate its potential applications in various inflammatory and autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. Another direction is to explore its potential as a combination therapy with other anti-inflammatory agents. Additionally, further studies are needed to investigate the safety and efficacy of this compound in clinical trials.
合成法
The synthesis of 4-methyl-N-(2-methylphenyl)-3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-methyl-N-(2-methylphenyl)benzamide with pyridine-4-carboxaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with sulfonamide to form the final product, this compound. The synthesis of this compound has been reported in several publications, and the compound has been synthesized on a large scale for preclinical studies.
科学的研究の応用
4-methyl-N-(2-methylphenyl)-3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzamide has been extensively studied in preclinical models of various inflammatory and autoimmune diseases, including rheumatoid arthritis, lupus, multiple sclerosis, and asthma. In these models, this compound has been shown to reduce inflammation and improve disease outcomes. The mechanism of action of this compound involves the inhibition of SYK, which leads to the suppression of downstream signaling pathways involved in immune cell activation and inflammation.
特性
IUPAC Name |
4-methyl-N-(2-methylphenyl)-3-(pyridin-4-ylmethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-15-5-3-4-6-19(15)24-21(25)18-8-7-16(2)20(13-18)28(26,27)23-14-17-9-11-22-12-10-17/h3-13,23H,14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCQEAIEWWNNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C)S(=O)(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5487664.png)
![methyl N-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-D-alaninate](/img/structure/B5487671.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B5487678.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5487709.png)
![N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5487721.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(4-bromo-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5487722.png)
![2-[(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5487725.png)


![3-nitro-5-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid](/img/structure/B5487737.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5487749.png)
![4-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol](/img/structure/B5487763.png)

![N-{2-[3-(aminomethyl)-1-pyrrolidinyl]-1,1-dimethyl-2-oxoethyl}-4-methylaniline dihydrochloride](/img/structure/B5487778.png)
